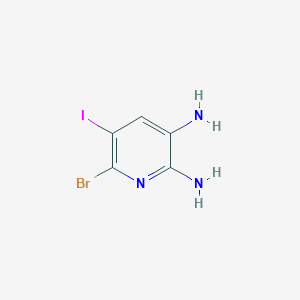
6-Bromo-5-iodopyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-iodopyridine-2,3-diamine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodopyridine-2,3-diamine typically involves halogenation reactions. One common method is the selective bromination and iodination of pyridine derivatives. For instance, starting from 2,3-diaminopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-iodopyridine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds.
Amination Reactions: The compound can undergo amination reactions to introduce amino groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium or copper catalysts are commonly employed along with appropriate ligands and bases.
Amination: Copper-catalyzed amination using amines or amides under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
6-Bromo-5-iodopyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-iodopyridine-2,3-diamine in its applications involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can facilitate the formation of new bonds and functional groups, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in catalysis or interacting with biological targets in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-iodopyridine: Similar in structure but lacks the amino groups at positions 2 and 3.
5-Bromo-2-iodopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3-Diaminopyridine: Lacks the halogen atoms but has similar amino group positions.
Uniqueness
6-Bromo-5-iodopyridine-2,3-diamine is unique due to the presence of both bromine and iodine atoms along with amino groups on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H5BrIN3 |
|---|---|
Peso molecular |
313.92 g/mol |
Nombre IUPAC |
6-bromo-5-iodopyridine-2,3-diamine |
InChI |
InChI=1S/C5H5BrIN3/c6-4-2(7)1-3(8)5(9)10-4/h1H,8H2,(H2,9,10) |
Clave InChI |
OAKFDINLLPJEIT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1I)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


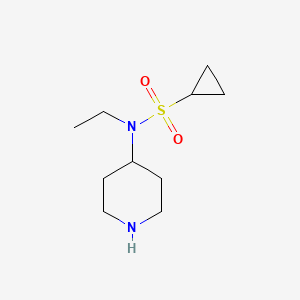

![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
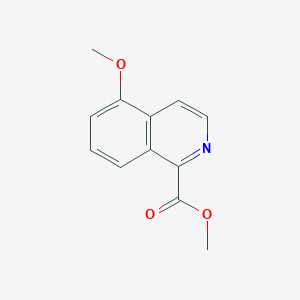



![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
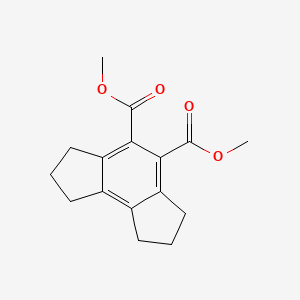

![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
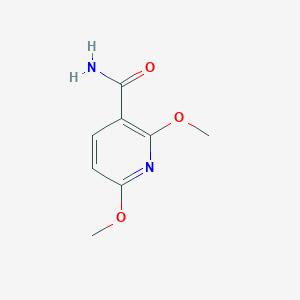
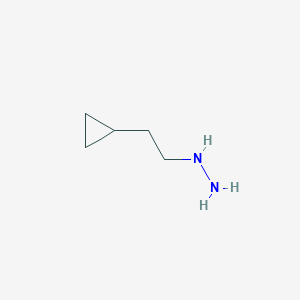
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
